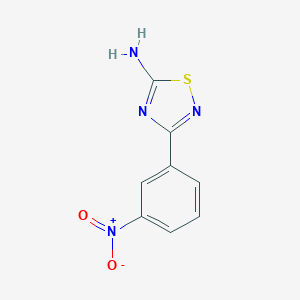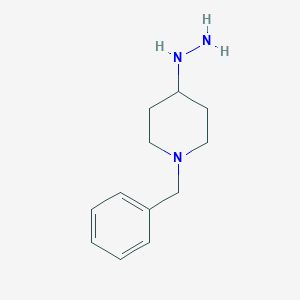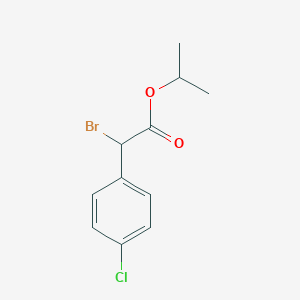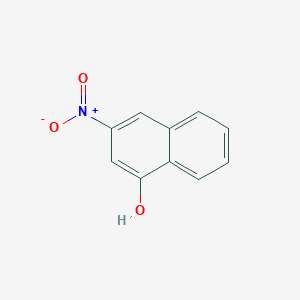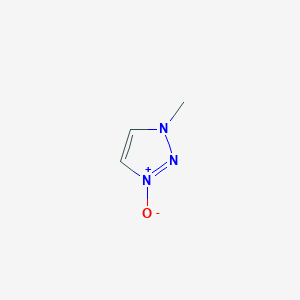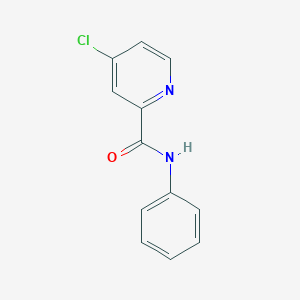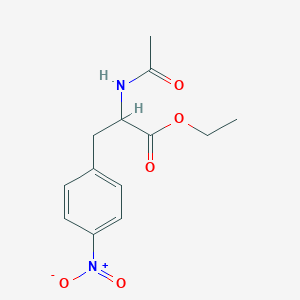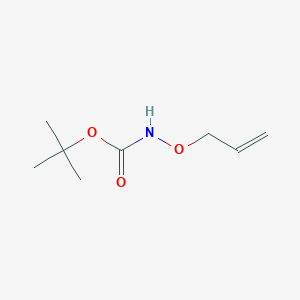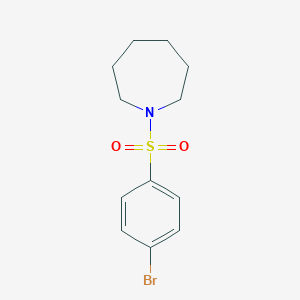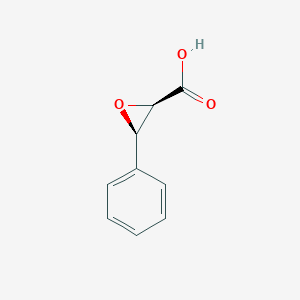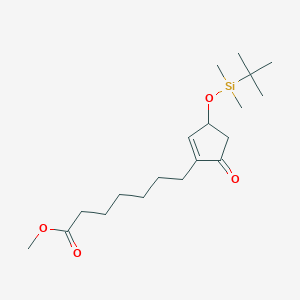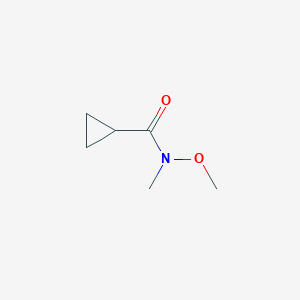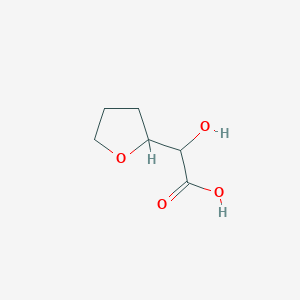
2-Hydroxy-2-(oxolan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-2-(oxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C6H10O4 . It is also known as "tetrahydrofuran-2-ylacetic acid" .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-(oxolan-2-yl)acetic acid” consists of a tetrahydrofuran ring attached to an acetic acid group . The molecular weight of this compound is 146.142 .Applications De Recherche Scientifique
Selective Esterifications of Primary Alcohols
2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives have shown remarkable effects in selective esterification processes. These compounds can facilitate the esterification of a wide range of carboxylic acids with primary alcohols. An Oxyma derivative, specifically (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, has been highlighted for its utility in these reactions, offering a straightforward post-reaction removal via basic or acidic aqueous workup procedures (Wang et al., 2012).
Asymmetric Synthesis of 1,2-Dioxolane-3-acetic Acids
Research has documented the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, underscoring the utility of 2-Hydroxy-2-(oxolan-2-yl)acetic acid in the synthesis and configurational assignment of complex molecules like plakinic acid A. This process involves the stereoselective opening of enantiomerically enriched oxetanes, demonstrating the compound's critical role in the synthesis of natural products (Dai et al., 2006).
Synthesis of Thiazolidin-4-ones
The compound serves as a precursor in the synthesis of thiazolidin-4-ones, which are important for their potential biological activities. This synthesis pathway involves the reaction of 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives with various aromatic aldehydes, leading to the formation of Schiff’s bases and subsequent cyclization to yield thiazolidin-4-ones (Čačić et al., 2009).
Hydrothermal Reaction Pathways for Acetic Acid Production
Innovative hydrothermal processes have been developed to enhance the production of acetic acid from carbohydrate biomass. These processes utilize 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives for the accelerated formation of key intermediates like 5-hydroxymethyl-2-furaldehyde (HMF) and lactic acid (LA), further converting these intermediates into acetic acid. This two-step hydrothermal process not only improves the yield but also the purity of acetic acid, showcasing the compound's application in sustainable chemical production (Jin et al., 2005).
Propriétés
IUPAC Name |
2-hydroxy-2-(oxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQIFAYEDNDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(oxolan-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

